molecular formula C9H13BrN2S B11787927 2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine

2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine

Cat. No.: B11787927
M. Wt: 261.18 g/mol
InChI Key: PGISXMKSPVGKSB-UHFFFAOYSA-N
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Description

2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine is a chemical compound that belongs to the class of thienopyridines This compound is characterized by the presence of a bromine atom and an ethanamine group attached to a dihydrothieno[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine typically involves the bromination of a precursor thienopyridine compound followed by the introduction of the ethanamine group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the thienopyridine ring. The reaction is usually carried out under controlled conditions to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The ethanamine group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thienopyridine derivatives, while coupling reactions can produce more complex structures with extended conjugation.

Scientific Research Applications

2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and ethanamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
  • tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
  • 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one

Uniqueness

2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine is unique due to the presence of both a bromine atom and an ethanamine group, which confer distinct chemical and biological properties

This detailed article provides an overview of the compound this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

2-(2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanamine

InChI

InChI=1S/C9H13BrN2S/c10-9-5-7-6-12(4-2-11)3-1-8(7)13-9/h5H,1-4,6,11H2

InChI Key

PGISXMKSPVGKSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC(=C2)Br)CCN

Origin of Product

United States

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